molecular formula C19H26N6 B6456736 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549030-14-8

4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6456736
CAS RN: 2549030-14-8
M. Wt: 338.4 g/mol
InChI Key: NWZBNOYRIIVIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a tert-butyl group, and a cyclopropyl group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine and piperazine rings, followed by the attachment of the tert-butyl and cyclopropyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions with nucleophiles, while the piperazine ring could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine and piperazine rings could increase its solubility in polar solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. In this context, 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine could play a crucial role. For instance:

Peptide Derivatization

The compound can serve as a derivatization reagent for carboxyl groups on peptides. Researchers use it during the spectrophotometric analysis of phosphopeptides .

Ligand in Coordination Chemistry

Consider 4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine as a ligand in coordination chemistry. It has been employed in:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing pyrimidine rings are used as antiviral or anticancer agents, while piperazine rings are often found in drugs used to treat parasitic infections .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the presence of the pyrimidine and piperazine rings, it could potentially be explored for use in pharmaceutical applications .

properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-19(2,3)15-13-16(23-17(22-15)14-5-6-14)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h4,7-8,13-14H,5-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZBNOYRIIVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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